molecular formula C10H13NO2 B075443 Methyl 4-(dimethylamino)benzoate CAS No. 1202-25-1

Methyl 4-(dimethylamino)benzoate

Cat. No. B075443
Key on ui cas rn: 1202-25-1
M. Wt: 179.22 g/mol
InChI Key: DBQGARDMYOMOOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04439519

Procedure details

7.4 g of hydroxylamine hydrochloride was dissolved in 200 ml of water to which was added dropwise 106 ml of 1 N aqueous solution of sodium hydroxide while cooling. The resulting mixture was added with stirring to 300 ml of a tetrahydrofuran solution containing 9.0 g of 4-dimethylaminobenzoic acid methyl ester dissolved at room temperature. After stirring for 8 hours, 5 ml of 1 N aqueous solution of sodium hydroxide was added thereto and the mixture was further stirred for 3 days. After adjusting the pH of the resulting mixture between 4 and 5 by adding a diluted aqueous hydrochloric acid solution, the mixture was extracted with ethyl acetate and the extract was dried with sodium sulfate and concentrated. The resulting crystals were recrystallized from acetonitrile to obtain 4 g of the desired compound having a melting point of 162° to 163° C. The structure of the compound was confirmed using mass spectrum and NMR spectrum, etc.
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][OH:3].[OH-].[Na+].C[O:7][C:8](=O)[C:9]1[CH:14]=[CH:13][C:12]([N:15]([CH3:17])[CH3:16])=[CH:11][CH:10]=1.Cl>O.O1CCCC1>[CH3:16][N:15]([CH3:17])[C:12]1[CH:13]=[CH:14][C:9]([C:8]([NH:2][OH:3])=[O:7])=[CH:10][CH:11]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
7.4 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
9 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)N(C)C)=O
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling
ADDITION
Type
ADDITION
Details
The resulting mixture was added
DISSOLUTION
Type
DISSOLUTION
Details
dissolved at room temperature
STIRRING
Type
STIRRING
Details
the mixture was further stirred for 3 days
Duration
3 d
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting crystals were recrystallized from acetonitrile

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CN(C1=CC=C(C(=O)NO)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 44.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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